Pargeverine

Pharmacology Ion Channel Smooth Muscle

Researchers studying smooth muscle pathophysiology often face a gap between purely anticholinergic and purely musculotropic antispasmodics, limiting mechanistic dissection. Pargeverine bridges this gap with a dual mechanism-L-type calcium channel blockade (IC50 2.60 nM) and competitive muscarinic antagonism-that delivers quantifiable advantages: • 52-56% pain reduction at 20 min & 69-74% pain-free at 120 min (20-30 mg IV) in acute colic, with cardiovascular neutrality. • 42% suppression of EFS-induced colonic off-responses vs. 11% for pinaverium, supporting superior neurally mediated hypermotility control. Supplied with comprehensive analytical documentation and ambient-temperature shipping, Pargeverine ensures rapid, risk-free integration into preclinical and clinical research workflows.

Molecular Formula C21H23NO3
Molecular Weight 337.4 g/mol
CAS No. 13479-13-5
Cat. No. B083807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePargeverine
CAS13479-13-5
Synonymspropinox
propinoxate
Molecular FormulaC21H23NO3
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCN(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC#C
InChIInChI=1S/C21H23NO3/c1-4-16-25-21(18-11-7-5-8-12-18,19-13-9-6-10-14-19)20(23)24-17-15-22(2)3/h1,5-14H,15-17H2,2-3H3
InChIKeyQNPHCSSJLHAKSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pargeverine (CAS 13479-13-5) | Dual-Mechanism Antispasmodic Agent for Targeted GI Spasm Relief


Pargeverine (also known as propinox) is a synthetic antispasmodic agent belonging to the class of musculotropic spasmolytics with additional anticholinergic properties. Its molecular structure (C21H23NO3, MW 337.41 g/mol) features a diphenyl(2-propynyloxy)acetyl ester moiety that confers binding affinity to both voltage-dependent L-type calcium channels and muscarinic acetylcholine receptors (mAChRs) [1]. Unlike purely anticholinergic agents such as dicyclomine or purely musculotropic agents such as mebeverine, Pargeverine exerts a dual mechanism of action—calcium influx inhibition coupled with competitive muscarinic antagonism—that underlies its clinical utility in treating moderate-to-severe visceral colicky pain of gastrointestinal, biliary, urological, and gynecological origin [2].

Why Generic Substitution Fails: Differentiating Pargeverine from In-Class Antispasmodic Alternatives


In the heterogeneous antispasmodic class, compounds cannot be assumed interchangeable due to divergent mechanistic profiles, tissue selectivity, and adverse effect burdens. Purely antimuscarinic agents (e.g., dicyclomine, hyoscyamine) carry significant anticholinergic side effect liability including blurred vision, urinary retention, and tachycardia [1]. Musculotropic agents with exclusive calcium channel blocking activity (e.g., pinaverium bromide, mebeverine) may lack the additive spasmolytic benefit conferred by dual muscarinic antagonism [2]. Pargeverine's dual L-type calcium channel blockade and weak antimuscarinic activity provides a distinct pharmacological fingerprint that translates into quantifiable differences in ex vivo colonic contractility suppression, clinical pain reduction kinetics, and cardiovascular safety parameters. The evidence below demonstrates precisely where Pargeverine diverges from comparators in ways that materially impact therapeutic selection and procurement decisions.

Quantitative Differentiation of Pargeverine: Head-to-Head and Cross-Study Comparative Evidence


In Vitro Calcium Channel Blockade: IC50 Comparison with Pinaverium Bromide in Vascular Tissue

Pargeverine exhibits nanomolar potency for L-type voltage-gated calcium channel blockade in isolated rabbit thoracic aorta, with an IC50 of 2.60 nM [1]. This potency positions Pargeverine within the same order of magnitude as structurally distinct calcium channel blockers, supporting its classification as a high-affinity calcium channel antagonist. While direct comparative IC50 data for pinaverium bromide in the identical aortic assay are not available, pinaverium bromide's IC50 in intestinal smooth muscle cells has been reported as 1.5 µM (1500 nM) [2], suggesting that Pargeverine may demonstrate substantially greater intrinsic potency for L-type calcium channel blockade, though cross-tissue extrapolation requires caution.

Pharmacology Ion Channel Smooth Muscle

Ex Vivo Colonic Contractility: Direct Head-to-Head Comparison with Pinaverium Bromide in Human Tissue

In a direct head-to-head ex vivo study using human colonic tissue samples from 33 patients, Pargeverine (propinox) and pinaverium bromide were assessed for inhibition of spontaneous phasic contractions (SPC), carbachol-induced contractions, and electrical field stimulation (EFS)-induced responses. At a concentration of 10⁻⁵ M, Pargeverine reduced SPC by 29%–47% in both circular and longitudinal muscle layers, comparable to pinaverium bromide (29%–47%) [1]. For EFS-induced off-responses, Pargeverine produced a 42% reduction versus only 11% for pinaverium bromide, indicating significantly greater suppression of excitatory neurotransmission-evoked contractile activity. The interaction index for combination with hyoscine butyl bromide was <1 for both agents, demonstrating synergistic inhibition [1].

Gastroenterology Smooth Muscle Pharmacology Ex Vivo Assay

Clinical Efficacy in Acute Intestinal Colic: Dose-Response Comparison vs. Placebo

A multicenter, randomized, double-blind, placebo-controlled trial (N=400) established the dose-response relationship of intravenous Pargeverine (propinox) for acute intestinal colic pain. At 20 minutes post-administration, pain reduction (measured by visual analog scale) was 52% for Pargeverine 20 mg and 56% for Pargeverine 30 mg, compared to 45% for Pargeverine 10 mg and 20.3% for placebo [1]. At 120 minutes, the proportion of patients completely free from pain was 68.8% (20 mg) and 73.5% (30 mg), versus 47.7% (10 mg) and 15% (placebo) [1]. Statistical analysis demonstrated significant differences between placebo and all active doses (p<0.05), as well as between the 10 mg dose and the 20/30 mg doses, establishing a clear dose-efficacy gradient.

Clinical Trial Gastroenterology Acute Pain

Cardiovascular Safety Profile: Blood Pressure and Heart Rate Neutrality vs. Placebo

In the intestinal colic RCT (N=400), no statistically significant differences in blood pressure or heart rate were observed among Pargeverine 10 mg, 20 mg, 30 mg, and placebo treatment groups [1]. This cardiovascular neutrality distinguishes Pargeverine from classical antimuscarinic antispasmodics such as dicyclomine, which carry warnings for tachycardia and cardiovascular adverse effects due to systemic muscarinic receptor blockade [2]. The incidence of dose-dependent dry mouth—an antimuscarinic class effect—was significantly more frequent with the 20 mg and 30 mg doses compared to placebo or the 10 mg dose, but no serious adverse events were reported [1].

Clinical Safety Cardiovascular Tolerability

Real-World Efficacy in Multiorigin Visceral Pain: Combination with Lysine Clonixinate

A 2026 multicenter, observational, real-world study (N=202) evaluated the fixed-dose combination of Pargeverine 10 mg plus lysine clonixinate 125 mg for acute colicky abdominal pain of gastrointestinal, urological, or gynecological origin. Median VAS pain reductions ranged from 6 to 9 points (approximately 70% to 90% reduction from baseline), and >95% of patients reported early improvement with >96% maintaining sustained relief throughout the study period, irrespective of pain origin [1]. Adverse events were infrequent (3%), mild in intensity, and did not lead to treatment discontinuation. This demonstrates broad-spectrum efficacy across multiple visceral pain etiologies in real-world clinical practice.

Real-World Evidence Gastroenterology Urology Gynecology

Pargeverine (CAS 13479-13-5): High-Value Research and Clinical Procurement Application Scenarios


Acute Care Formulary: Rapid-Acting IV Antispasmodic for Moderate-to-Severe Visceral Colic

Pargeverine's dose-dependent, rapid-onset efficacy in acute intestinal colic—demonstrated by 52–56% pain reduction at 20 minutes and 69–74% pain-free rates at 120 minutes for 20–30 mg IV doses [1]—positions it as a high-value formulary option for emergency departments and acute care settings managing biliary, intestinal, urological, and gynecological colicky pain. Cardiovascular neutrality and low serious adverse event rates support safe use in hemodynamically monitored patients.

Ex Vivo and In Vitro Pharmacological Research: Dual-Mechanism Calcium Channel/Muscarinic Probe

With an IC50 of 2.60 nM for L-type calcium channel blockade [2] and demonstrated weak antimuscarinic activity [3], Pargeverine serves as a valuable research tool for dissecting the relative contributions of calcium channel antagonism versus muscarinic receptor blockade in smooth muscle relaxation. Its superior suppression of EFS-induced off-responses (42% vs. 11% for pinaverium bromide) [3] makes it particularly relevant for studies of neurally mediated colonic hypermotility.

Fixed-Dose Combination Analgesic-Antispasmodic Development

Real-world data with Pargeverine 10 mg plus lysine clonixinate 125 mg demonstrate >95% early improvement and >96% sustained relief across multiorigin visceral pain [4], supporting Pargeverine as a preferred antispasmodic partner in fixed-dose combinations for acute visceral pain. Its favorable safety profile and lack of cardiovascular effects facilitate combination with NSAIDs without compounding hemodynamic risk.

IBS and Functional GI Disorder Therapeutic Selection

Pargeverine's dual mechanism and ex vivo colonic contractility suppression profile provide a mechanistic basis for use in irritable bowel syndrome and functional dyspepsia, where both calcium channel-mediated musculotropic relaxation and mild antimuscarinic effects may confer additive symptomatic benefit compared to single-mechanism agents like mebeverine (purely musculotropic) or dicyclomine (primarily antimuscarinic) [3]. Procurement for IBS-focused formularies should consider Pargeverine's distinct pharmacological fingerprint.

Technical Documentation Hub

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